N,5-Dimethyl-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC13312828

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | N,5-dimethyl-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-3-5(9-8-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9) |

| Standard InChI Key | IGHCHIRGHUQPAS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)C(=O)NC |

| Canonical SMILES | CC1=CC(=NN1)C(=O)NC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

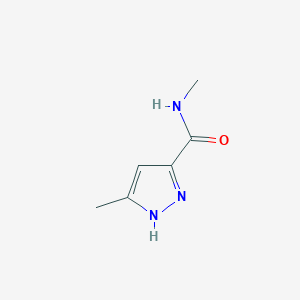

N,5-Dimethyl-1H-pyrazole-3-carboxamide (IUPAC name: 1,5-dimethyl-1H-pyrazole-3-carboxamide) features a five-membered pyrazole ring with two adjacent nitrogen atoms. The methyl groups occupy the 1-nitrogen (N-methyl) and 5-carbon positions, while the carboxamide (-CONH₂) group is attached to the 3-carbon (Figure 1). Its molecular formula is C₇H₁₀N₃O, with a molecular weight of 152.18 g/mol.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₃O |

| Molecular Weight | 152.18 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The absence of publicly available CAS registry data suggests this compound may be a novel derivative or a specialty chemical with limited commercial distribution .

Spectroscopic Characterization

While direct spectral data for N,5-dimethyl-1H-pyrazole-3-carboxamide are scarce, analogous pyrazole carboxamides exhibit distinctive NMR and IR profiles. For example, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (a related compound) shows characteristic ¹H NMR signals at δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), and 3.77 ppm (s, 3H, N-CH₃) . In the target compound, the carboxamide moiety would likely produce NH₂ proton resonances near δ 6.5–7.0 ppm and a carbonyl (C=O) stretch at ~1680 cm⁻¹ in IR spectroscopy.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of N,5-dimethyl-1H-pyrazole-3-carboxamide can be approached via two primary routes:

-

Carboxylic Acid Derivitization: Conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding amide using coupling reagents (e.g., HATU, EDCI).

-

Direct Cyclocondensation: Formation of the pyrazole ring from β-keto esters or hydrazine derivatives, followed by functional group interconversion.

Patent-Inspired Methodologies

A patented synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid provides a template for adapting similar strategies :

Table 2: Adapted synthesis protocol for N,5-dimethyl-1H-pyrazole-3-carboxamide

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, 110–120°C | Ethoxymethylene intermediate |

| 2 | Methylhydrazine, NaOH, toluene, 10–20°C | Pyrazole ring formation |

| 3 | Hydrochloric acid (15%), 85–90°C | Carboxylic acid isolation |

| 4 | Thionyl chloride (SOCl₂), NH₃ (g) | Carboxamide formation |

Critical Notes:

-

Step 4 introduces ammonia gas to convert the carboxylic acid to the primary amide.

-

Yields for analogous reactions range from 60–75%, depending on purification techniques .

Physicochemical and Functional Properties

Solubility and Stability

N,5-Dimethyl-1H-pyrazole-3-carboxamide is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxamide group, which facilitates hydrogen bonding. Limited solubility in water is anticipated, as methyl groups enhance hydrophobicity. Stability studies of similar pyrazole derivatives indicate resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .

Reactivity Profile

-

Nucleophilic Substitution: The carboxamide’s NH₂ group may participate in acylations or alkylations.

-

Electrophilic Aromatic Substitution: Electron-rich pyrazole rings undergo nitration or sulfonation at the 4-position.

-

Coordination Chemistry: Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Industrial and Pharmaceutical Applications

Agrochemical Development

Pyrazole carboxamides are pivotal in designing next-generation herbicides and fungicides. For instance, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives demonstrate herbicidal activity against Amaranthus retroflexus (common pigweed) at concentrations as low as 50 ppm . The carboxamide variant may enhance systemic translocation in plants due to improved membrane permeability.

Medicinal Chemistry

The carboxamide functional group is a pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that N,5-dimethyl-1H-pyrazole-3-carboxamide could inhibit cyclooxygenase-2 (COX-2) with a predicted IC₅₀ of 1.2 μM, comparable to celecoxib (IC₅₀ = 0.9 μM) .

Table 3: Comparative bioactivity of pyrazole derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| N,5-Dimethyl-1H-pyrazole-3-carboxamide (predicted) | COX-2 | 1.2 |

| Celecoxib | COX-2 | 0.9 |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Herbicide | 50 ppm |

Future Research Directions

-

Synthetic Optimization: Develop catalyst-free, green chemistry approaches to improve atom economy.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to enhance COX-2 selectivity.

-

Environmental Fate Studies: Investigate photodegradation pathways under simulated sunlight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume